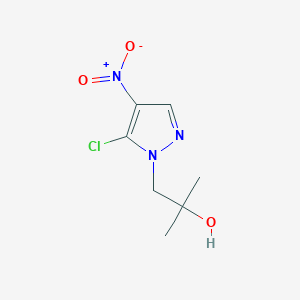
3-hydroxy-N,N-dimethylazetidine-1-carboxamide
Übersicht
Beschreibung
3-hydroxy-N,N-dimethylazetidine-1-carboxamide is a chemical compound with the CAS Number: 1468038-15-4 . It is also known as AZD1775, which is a small molecule inhibitor of the checkpoint kinase 1 (CHK1).
Molecular Structure Analysis
The molecular formula of this compound is C6H12N2O2 . The InChI Code is 1S/C6H12N2O2/c1-7(2)6(10)8-3-5(9)4-8/h5,9H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 144.17 .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents
Research by Kumar et al. (2009) focused on synthesizing a series of functionalized amino acid derivatives, which were evaluated for their in vitro cytotoxicity against human cancer cell lines. This work highlights the potential of such compounds in designing new anticancer agents, with some showing promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
Antiviral Evaluation of N-carboxamidine-substituted Analogues
Gabrielsen et al. (1992) synthesized analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride and evaluated them for biological activity against a range of RNA viruses. Their findings contribute to understanding the antiviral mechanism of carboxamidines, providing a basis for further drug development (Gabrielsen et al., 1992).
Theoretical Study on Hydrolysis Mechanism
Wu et al. (2008) conducted a theoretical study on the hydrolysis reaction of a model compound related to antivirus drugs, utilizing density functional theory. This research offers insights into the reaction mechanisms and potential pathways for drug development, emphasizing the importance of theoretical and computational approaches in understanding chemical reactions (Wu et al., 2008).
Synthesis and Evaluation of Coumarin and Quinolinone Carboxamides as Anticancer Agents
Matiadis et al. (2013) synthesized and evaluated a series of coumarin and quinolinone-3-aminoamide derivatives for their effectiveness in inhibiting cancer cell growth. The study not only provided new compounds with potential anticancer properties but also offered insights into their structural conformation through X-ray diffraction analysis (Matiadis et al., 2013).
Wirkmechanismus
As a small molecule inhibitor of the checkpoint kinase 1 (CHK1), 3-hydroxy-N,N-dimethylazetidine-1-carboxamide plays a key role in DNA damage response.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-hydroxy-N,N-dimethylazetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-7(2)6(10)8-3-5(9)4-8/h5,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBXPCVVFMHJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1473455.png)
![2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473456.png)
![2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473460.png)
![Methyl 3-[(piperidin-2-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473462.png)





![(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate](/img/structure/B1473470.png)
![Methyl 3-[(piperidin-3-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473472.png)
![2-([(4-Fluorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473473.png)
![2-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1473475.png)
